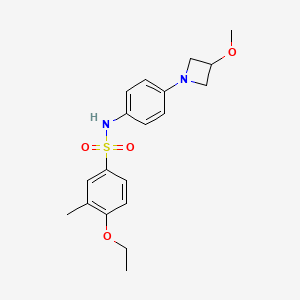
4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H24N2O4S and its molecular weight is 376.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the KRAS mutation . KRAS is a gene associated with the development of several types of cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The compound is particularly useful for treating cancers that exhibit resistance to EGFR-targeted therapeutic agents .
Mode of Action
The compound interacts with the KRAS mutation, which is located in the EGFR signaling system . This interaction is particularly effective in cancer cells that exhibit resistance to cetuximab, an anticancer drug . Cetuximab is a monoclonal antibody that targets the epidermal growth factor receptor (EGFR) and inhibits the proliferation of cancer cells .
Biochemical Pathways
The compound affects the EGFR signaling system, which is crucial in the proliferation of cancer cells . When the compound interacts with the KRAS mutation, it can potentially inhibit the EGFR signaling system, thereby inhibiting the proliferation of cancer cells .
Result of Action
The result of the compound’s action is the potential inhibition of the proliferation of cancer cells that exhibit resistance to EGFR-targeted therapeutic agents . This is particularly significant in the treatment of cancers associated with the KRAS mutation .
Propiedades
IUPAC Name |
4-ethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]-3-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-4-25-19-10-9-18(11-14(19)2)26(22,23)20-15-5-7-16(8-6-15)21-12-17(13-21)24-3/h5-11,17,20H,4,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOARALGDFSXZSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CC(C3)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














